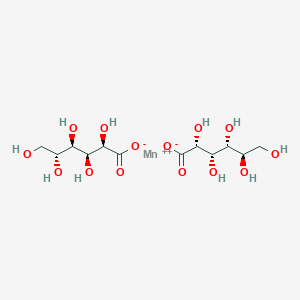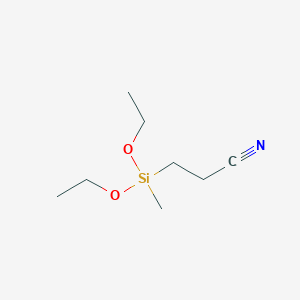
Manganese gluconate
Overview
Description
Manganese gluconate is a manganese salt of gluconic acid with the chemical formula C12H22MnO14 x 2H2O. It is typically obtained by reacting manganese carbonate with gluconic acid in an aqueous medium and then crystallizing the product to form a slightly pink powder . This compound is used as a dietary supplement to provide manganese, an essential trace element that plays a crucial role in various physiological processes, including amino acid, cholesterol, glucose, and carbohydrate metabolism .
Scientific Research Applications
Manganese gluconate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of manganese ions in analytical chemistry.
Biology: Studied for its role in enzyme activation and metabolic processes.
Medicine: Used as a dietary supplement to prevent manganese deficiency.
Industry: Used in the production of fertilizers, animal feed, and as a nutrient supplement in food products.
Mechanism of Action
Manganese gluconate dissociates in body fluids to form manganese and gluconic acid. The manganese ions act as cofactors for various enzymes, facilitating biochemical reactions essential for metabolism, antioxidant defense, and bone formation. Manganese superoxide dismutase, an enzyme that requires manganese, plays a critical role in protecting cells from oxidative stress by converting superoxide radicals to hydrogen peroxide .
Similar Compounds:
Manganese Sulfate: Another manganese salt used as a dietary supplement and in fertilizers.
Manganese Chloride: Used in the preparation of other manganese compounds and as a catalyst in organic synthesis.
Manganese Acetate: Used in textile dyeing and as a catalyst in chemical reactions.
Uniqueness of this compound: this compound is unique due to its high solubility and bioavailability, making it an effective source of manganese for dietary supplementation. Its mild taste and minimal side effects make it preferable for use in food and pharmaceutical products .
Future Directions
Manganese gluconate has been demonstrated to have considerable potential to be a better redox agent . It is more resistant against ligand degradation compared with iron NTA . As required, aerated solution was capable of converting dissolved NaHS into elemental sulfur . At sufficiently high pH, this compound solutions were stable enough from precipitation of manganese hydroxide, carbonate, or sulfides . An equilibrium calculation has been developed to understand the precipitation behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese gluconate is synthesized by reacting manganese carbonate with gluconic acid in an aqueous medium. The reaction typically involves dissolving manganese carbonate in gluconic acid solution, followed by crystallization to obtain this compound as a slightly pink powder .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, where manganese carbonate is reacted with gluconic acid under controlled conditions. The reaction mixture is then subjected to crystallization, filtration, and drying processes to obtain the final product. The purity and quality of this compound are ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Manganese gluconate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form manganese dioxide.
Reduction: It can be reduced to form manganese(II) ions.
Substitution: this compound can participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reactions: Ligands such as chloride, sulfate, and nitrate can be used.
Major Products Formed:
Oxidation: Manganese dioxide.
Reduction: Manganese(II) ions.
Substitution: Manganese chloride, manganese sulfate, manganese nitrate.
properties
IUPAC Name |
manganese(2+);2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHQNTSSPHKCPB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22MnO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6485-39-8 | |
| Record name | Manganese gluconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















